1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide 1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9120033
InChI: InChI=1S/C18H26N2O5S/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Molecular Formula: C18H26N2O5S
Molecular Weight: 382.5 g/mol

1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

CAS No.:

Cat. No.: VC9120033

Molecular Formula: C18H26N2O5S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide -

Specification

Molecular Formula C18H26N2O5S
Molecular Weight 382.5 g/mol
IUPAC Name 1-(4-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C18H26N2O5S/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21)
Standard InChI Key LPAHLFHVAQZRGU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the tetrahydrofuran derivative. A general approach might involve:

  • Step 1: Preparation of the piperidine core.

  • Step 2: Introduction of the sulfonyl group using a sulfonyl chloride.

  • Step 3: Formation of the amide bond with the tetrahydrofuran derivative.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not available, similar compounds often exhibit a range of activities, including:

  • Antibacterial Properties: Sulfonyl derivatives are known for their potential antibacterial effects.

  • Enzyme Inhibition: Piperidine derivatives can act as inhibitors for various enzymes.

  • Pharmacological Applications: The presence of a piperidine ring suggests potential use in medicinal chemistry, particularly in areas like neurology or oncology.

Research Findings and Future Directions

Given the lack of specific data on this compound, future research should focus on:

  • Synthesis Optimization: Developing efficient synthesis routes.

  • Biological Screening: Evaluating its biological activity against various targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance desired properties.

Data Tables

Due to the limited availability of specific data on this compound, the following table provides a general outline of what might be expected in terms of chemical properties and biological activities for similar compounds:

Property/ActivityExpected Range/Type
Molecular WeightTypically around 300-500 g/mol
Melting PointVariable, often between 100-250°C
SolubilityGenerally soluble in organic solvents
Antibacterial ActivityVariable, dependent on structure
Enzyme InhibitionPotential for specific enzyme targets

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